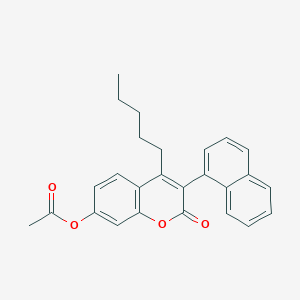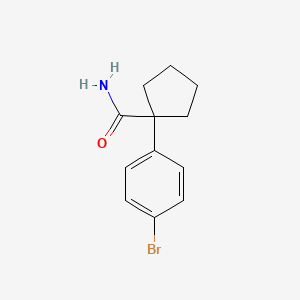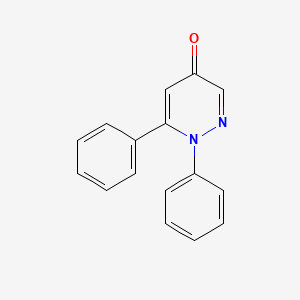
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic properties.
作用机制
The mechanism of action of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A is not fully understood, but it is believed to act through the modulation of various signaling pathways. In cancer cells, this compound A has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in cell proliferation and survival. In neurology, this compound A has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms and antioxidant responses. In immunology, this compound A has been shown to modulate the activity of various immune cells, including macrophages and T cells.
Biochemical and physiological effects:
This compound A has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, this compound A has been shown to induce apoptosis and inhibit cell proliferation. In neurology, this compound A has been shown to reduce oxidative stress and inflammation, and improve cognitive function. In immunology, this compound A has been shown to modulate the immune response and reduce inflammation.
实验室实验的优点和局限性
One advantage of using 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
未来方向
There are several future directions for the study of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound A for maximum efficacy. In neurology, studies are needed to investigate the potential therapeutic effects of this compound A in other neurodegenerative diseases. In immunology, studies are needed to further elucidate the mechanisms of action of this compound A and its potential applications in autoimmune diseases.
In conclusion, this compound A is a synthetic compound that has shown potential therapeutic properties in various fields of research. Its synthesis method has been optimized for high yield and purity, and its mechanism of action is believed to involve the modulation of various signaling pathways. Further studies are needed to fully understand the potential applications of this compound A in various fields of research.
合成方法
The synthesis of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A involves the reaction of 3,4-dimethylphenylacetonitrile with dimethylamine, followed by the addition of ethyl chloroformate and sodium hydride. The resulting product is then purified through column chromatography. This synthesis method has been optimized to ensure high yield and purity of this compound A.
科学研究应用
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer models. In neurology, this compound A has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. In immunology, this compound A has been studied for its ability to modulate the immune response and reduce inflammation.
属性
IUPAC Name |
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-5-6-12(7-11(10)2)15-14(18)17-8-13(9-17)16(3)4/h5-7,13H,8-9H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWGMOXVOYATMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)


![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)

![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)